molecular formula C18H23NO B2928721 N-[4-(1-Adamantyl)phenyl]acetamide CAS No. 1459-50-3

N-[4-(1-Adamantyl)phenyl]acetamide

Cat. No.: B2928721
CAS No.: 1459-50-3
M. Wt: 269.388
InChI Key: ZVJQMQNYDNEXKB-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)phenyl]acetamide (, Molecular Formula: C18H23NO, Average Mass: 269.38 g/mol) is a specialized organic compound that incorporates a robust adamantane scaffold. Adamantane-type compounds are of significant research interest due to their unique structural properties, which are derived from the diamondoid, tetrahedral framework of the adamantane core . This specific acetamide derivative features a phenylacetamide group tethered to the 1-position of the adamantane structure, making it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships. Research into adamantane-type clusters has revealed remarkable applications for this class of materials, particularly in the development of advanced materials with nonlinear optical (NLO) properties, such as second-harmonic generation (SHG) and white-light generation (WLG) . Furthermore, adamantyl-derived amides have been investigated in pharmacological research, with some derivatives serving as key scaffolds in the development of central nervous system (CNS) agents and other therapeutic candidates . This product is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-12(20)19-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJQMQNYDNEXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320705
Record name N-[4-(1-adamantyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1459-50-3
Record name N-[4-(1-adamantyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of N 4 1 Adamantyl Phenyl Acetamide and Its Analogs

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like N-[4-(1-Adamantyl)phenyl]acetamide. In ESI-MS, the compound is typically dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase for mass analysis.

For this compound, with a molecular weight of 269.39 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 270.4. sigmaaldrich.com Depending on the solvent system and additives used (e.g., sodium salts), adduct ions such as [M+Na]⁺ may also be observed.

Studies on analogous adamantane (B196018) derivatives have successfully employed ESI-MS for structural confirmation. For instance, the analysis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives consistently shows the expected [M+H]⁺ and [M+Na]⁺ ions in high-resolution mass spectrometry (HRMS), confirming their molecular formulas. nih.gov Similarly, various N-(1-adamantyl)carbothioamide derivatives were characterized by ESI-MS, with the observed mass spectra being in full agreement with their proposed structures. mdpi.com The technique is also used to identify products and byproducts in synthesis reactions, as demonstrated in the preparation of carbohydrazide (B1668358) derivatives where ESI-MS was crucial for assigning the structures of both the main product and a minor side product. mdpi.com

The fragmentation pattern under tandem mass spectrometry (MS/MS) conditions can provide further structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and fragmentation of the adamantyl cage.

Table 1: Expected ESI-MS Data for this compound

Ion TypeCalculated m/z
[M+H]⁺~270.4
[M+Na]⁺~292.4
[M+K]⁺~308.5

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the phenyl ring in the molecule absorbs UV light.

A purity of ≥95% is often reported for commercially available this compound, which is typically verified by HPLC. sigmaaldrich.com For analogous compounds, HPLC is used not only for purity checks but also for preparative separation to isolate pure compounds from complex reaction mixtures. springermedizin.de The method's scalability allows for applications ranging from small-scale analytical assessments to large-scale purification. sielc.com

Table 2: Illustrative HPLC Method Parameters for Adamantane Derivatives

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

This table is interactive. Users can modify values to see how parameters might change.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, likely using a high-temperature capillary column and appropriate temperature programming. maxapress.com

GC-MS analysis provides both retention time data (from GC), which is characteristic of the compound under specific conditions, and mass spectral data (from MS), which confirms its identity. The electron ionization (EI) mass spectrum of a related compound, 4'-tert-Butylacetanilide, shows a clear molecular ion peak and a characteristic fragmentation pattern, which aids in its identification. nist.gov GC-MS is particularly useful for identifying volatile impurities and decomposition products that might arise during synthesis or storage. db-thueringen.deyu.edu.jo For instance, GC-MS has been used to investigate the decomposition of electrolytes in supercapacitors, identifying compounds like acetamide (B32628) and its derivatives. db-thueringen.de

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its different structural components.

Key expected vibrational frequencies include:

N-H Stretch: A sharp band around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the adamantyl cage and the phenyl ring. The adamantyl group's C-H stretches are typically observed around 2900 cm⁻¹ and 2850 cm⁻¹.

Amide I (C=O Stretch): A strong absorption band typically in the range of 1650-1680 cm⁻¹, which is one of the most characteristic peaks for amides.

Amide II (N-H Bend and C-N Stretch): A band usually found near 1550 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region.

Adamantane Skeleton Vibrations: The rigid cage structure of adamantane gives rise to a series of characteristic, often sharp, bands in the fingerprint region (below 1500 cm⁻¹).

Studies on various adamantane derivatives have used FTIR to confirm their structures. nih.gov For example, the analysis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas showed characteristic bands for N-H, C=O, and C=S stretching vibrations. nih.gov Similarly, the FTIR spectra of other acetamide derivatives have been extensively analyzed, with assignments supported by computational methods like Density Functional Theory (DFT). bohrium.comscience.govesisresearch.org

Table 3: Characteristic FTIR Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch~3300
Adamantyl/PhenylC-H Stretch2850-3000
AmideC=O Stretch (Amide I)1650-1680
AmideN-H Bend (Amide II)~1550
PhenylC=C Stretch1450-1600

This table is interactive. Click on a row to highlight the corresponding functional group on a generic molecular structure.

X-ray Crystallography for Solid-State Structure and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown, typically by slow evaporation of a solvent. rsc.org The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. uni-mainz.de

This analysis would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the adamantyl cage, the phenyl ring, and the acetamide group. Furthermore, it would provide detailed insights into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. In this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially forming chains or dimeric structures in the crystal lattice.

Crystal structure analyses of related adamantane derivatives have revealed diverse packing architectures and the importance of intermolecular interactions. rsc.orgresearchgate.net For instance, in certain adamantane-isothiourea derivatives, the molecular conformation is stabilized by intramolecular hydrogen bonds. nih.gov The study of how substituents on the adamantane or phenyl rings affect the crystal packing is an active area of research. rsc.org

Table 4: Representative Crystallographic Data for an Adamantane Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.0204
b (Å) 25.289
c (Å) 10.8869
β (°) ** 104.159
Volume (ų) **2408.9
Z 4

Note: This data is for a representative N-substituted adamantane derivative and serves as an illustration. jst.go.jp Data for this compound would need to be determined experimentally.

Crystallographic Packing Architecture

The three-dimensional arrangement of molecules in the crystalline state is crucial for understanding a compound's physical properties, such as solubility and stability. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related N-(adamantan-1-yl)amides provide significant insight into its expected packing architecture. researchgate.net

The crystal packing of these amides is typically dominated by a network of intermolecular hydrogen bonds. The amide functional group (–NH–C=O) is a potent hydrogen bond donor (N–H) and acceptor (C=O). In the crystals of N-(adamantan-1-yl)amides, molecules consistently form a C(4) supramolecular chain synthon through N–H···O hydrogen bonds. researchgate.net This creates robust, repeating chains of molecules throughout the crystal lattice.

To illustrate the typical crystallographic parameters for this class of compounds, the data for the related compound N-(1-adamantyl)acetamide is presented below. crystallography.net

ParameterValue
Chemical FormulaC₁₂H₁₉NO
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)24.778
b (Å)9.442
c (Å)9.537
α (°)90
β (°)91.27
γ (°)90
Volume (ų)2230.7
Temperature (K)296

Other Analytical Methods (e.g., Capillary Electrophoresis, UV-Vis Spectrophotometry, Titration)

Beyond fundamental structural and compositional analysis, a suite of other analytical techniques is employed to characterize this compound and its analogs, assessing purity, stability, and concentration.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique valuable for the analysis of adamantane derivatives. nih.gov It is particularly useful for separating structurally similar compounds and for determining the purity of pharmaceutical products. nih.gov For compounds like this compound which possess a chromophore (the phenylacetamide group), direct UV detection is feasible. However, for related adamantane derivatives lacking a chromophore, methods employing indirect UV detection have been successfully developed. nih.govnih.gov In this approach, a UV-absorbing molecule is added to the background electrolyte, and the analyte is detected as a negative peak. researchgate.net The resolution of structurally similar adamantane analogs in CE can be significantly enhanced by the addition of cyclodextrins to the electrolyte, which interact with the adamantyl moiety. nih.govnih.gov

UV-Vis Spectrophotometry

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within a molecule. The key chromophore in this compound is the acetanilide (B955) (N-phenylacetamide) moiety. Acetanilide itself exhibits a characteristic UV absorption maximum around 242 nm. nist.gov Studies on other molecules containing a phenylacetamide group show a characteristic anilide-type absorption band near 253 nm. farmaciajournal.com The adamantane group, being a saturated hydrocarbon, does not have significant UV absorption but can act as an auxochrome, potentially causing a slight shift in the wavelength or intensity of the main absorption band of the phenylacetamide system. Theoretical UV-Vis spectra can also be calculated to predict electronic transitions for adamantane derivatives. ksu.edu.saresearchgate.net

Titration

Titration is a classic quantitative chemical analysis method that can be applied to acetanilide derivatives. While not as common as chromatographic methods for routine analysis, it can be a robust method for assay and quality control. One applicable method involves the hydrolysis of the acetamide bond. The this compound can be hydrolyzed under acidic or basic conditions to yield 4-(1-adamantyl)aniline (B176474) and acetic acid. The resulting aniline (B41778) derivative can then be quantified. For instance, a method developed for the analysis of acetanilide involves its hydrolysis to aniline sulfate, which is then titrated with a potassium bromate-bromide solution. oup.com This bromination titration offers a specific endpoint for the quantification of the aromatic amine produced, and thus indirectly, the amount of the parent amide.

Computational and Theoretical Chemistry Investigations of N 4 1 Adamantyl Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These calculations can determine a molecule's stable conformation, its electron distribution, and its reactivity, providing a detailed picture of its chemical nature. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govespublisher.com It is widely applied to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For molecules similar to N-[4-(1-Adamantyl)phenyl]acetamide, DFT calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations provide the foundation for further analysis of the molecule's properties. The optimized geometric parameters, including bond lengths and angles, derived from DFT are often compared with experimental data when available to validate the computational model. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Related Adamantane (B196018) and Acetamide (B32628) Derivatives

Compound TypeFunctionalBasis SetApplicationReference
Adamantane-isothiourea DerivativeM06-2X6-311+G(2df,2p)Structural, vibrational, and quantum-chemical properties researchgate.net
N-(4-hydroxy phenyl) acetamideB3LYP6-311++G(d,p)Optimized geometry, atomic charges, vibrational wavenumbers nih.gov
4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trioneB3LYPStandardOptimized geometry, vibrational frequencies researchgate.net
1,5-benzodiazepin-2-thione derivativeB3LYP6-31G**Geometric optimization, electronic properties espublisher.com

This table is illustrative and shows methodologies applied to similar compounds, not this compound itself.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and its tendency to undergo chemical reactions. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. researchgate.netuni-muenchen.de It provides a detailed picture of the Lewis structure, including bonds and lone pairs, and quantifies the stabilizing energy associated with interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuni-muenchen.de In studies of related acetamide derivatives, NBO analysis has been used to interpret intermolecular contacts and the stability arising from charge delocalization. nih.govresearchgate.net For this compound, NBO analysis would reveal the nature of the bonding between the adamantyl cage, the phenyl ring, and the acetamide group, highlighting key stabilizing interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.govresearchgate.net The MEP surface uses a color scale to indicate regions of varying electrostatic potential, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Typically, red-colored regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In adamantane and acetamide derivatives, MEP analyses have identified the most reactive sites. For example, in a fluorinated adamantane derivative, the thione group, methoxyphenyl ring, and triazole were identified as the strongest repulsion and attractive reactive sites. ksu.edu.satandfonline.com A similar analysis of this compound would likely show negative potential around the oxygen atom of the carbonyl group and delocalized potential across the phenyl ring, with the adamantyl cage being relatively non-polar.

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule by calculating its first-order hyperpolarizability (β). espublisher.comresearchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics. The magnitude of the calculated hyperpolarizability, when compared to a standard NLO material like urea (B33335), indicates the compound's potential for such applications. espublisher.com Studies on various organic molecules, including those with structural similarities to this compound, have employed DFT calculations to predict their NLO response. espublisher.comresearchgate.net For instance, the hyperpolarizability of an azatricyclo derivative was calculated and found to be comparable to similar structures, suggesting it as a candidate for future NLO studies. researchgate.net A similar investigation of this compound would clarify its potential as an NLO material.

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulation techniques are essential for predicting how a ligand, such as this compound, might interact with biological macromolecules like proteins. These methods are crucial in drug discovery and development for identifying potential therapeutic targets and understanding mechanisms of action. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which is often expressed as a binding energy in kcal/mol. researchgate.netresearchgate.net Adamantane derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors or modulators of various protein targets. researchgate.netksu.edu.saresearchgate.net For example, adamantane derivatives have been docked against targets like the analgesic protein glutamate (B1630785) receptor and acetylcholinesterase (AChE), showing promising binding affinities. researchgate.netksu.edu.sa Docking studies on this compound would involve selecting a relevant protein target, preparing the protein and ligand structures, and using software like AutoDock to predict binding modes and affinities. researchgate.netresearchgate.net The results would provide insights into the potential biological activity of the compound and guide further experimental validation.

Table 2: Examples of Molecular Docking Targets and Binding Affinities for Adamantane Derivatives

Ligand/Compound TypeProtein TargetBinding Affinity (kcal/mol)Docking Software/MethodReference
3-(Adamantan-1-yl)-...-thione (AFT)Analgesic protein glutamate receptor (4MF3)-9.5Not specified ksu.edu.sa
Adamantane-isothiourea derivativeAcetylcholinesterase (AChE)-9.2Not specified researchgate.net
1-adamantyl-p-methylbenzalimineHuman PPAR-gamma-4.41AutoDock 4.0 researchgate.net
4-phenyl-1-Napthyl Phenyl AcetamideCytochrome P450 51 (CYP 51)Not specifiedIn silico pharmacology tools nih.gov

This table presents findings for various adamantane derivatives to illustrate the application of molecular docking and should not be interpreted as direct results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and stability in various environments, such as in aqueous solution, which is pertinent to its biological activity. nih.govtandfonline.com

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules, and the forces between all atoms would be calculated using a chosen force field. Newton's equations of motion are then integrated numerically to simulate the time evolution of the system. Analysis of the simulation trajectory can reveal the preferred conformations of the molecule, the dynamics of the adamantyl and phenylacetamide groups, and the interactions with the surrounding solvent.

While specific MD simulation data for this compound is not extensively published, based on studies of similar adamantane derivatives, a hypothetical set of results can be tabulated to illustrate the expected outcomes.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Aqueous Solution.
ParameterValue/Description
Simulation Time100 ns
Force FieldAMBER or GROMOS
Solvent ModelTIP3P Water
Average RMSD (Backbone)1.5 ± 0.3 Å
RMSF of Adamantyl CageLow (indicating rigidity)
RMSF of Acetamide GroupModerate (indicating some flexibility)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govijpacr.com These models are instrumental in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For a series of this compound analogs with varying substituents, a QSAR study could elucidate the key structural features that govern their biological effects.

A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity. The predictive power of the QSAR model is assessed using a separate test set of compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept by considering the 3D properties of the molecules. nih.govnih.gov In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid surrounding them. These field values are then used as descriptors in a PLS analysis to generate a 3D-QSAR model.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For this compound, a CoMFA or CoMSIA study could reveal, for example, that bulky substituents on the phenyl ring are favorable for activity, or that a specific electrostatic potential distribution around the acetamide group is required. Such insights are invaluable for the rational design of more potent analogs. nih.govnih.gov

Table 2: Hypothetical Statistical Parameters for a 3D-QSAR Model of this compound Analogs.
Statistical ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)> 0.9Indicates a good correlation between the descriptors and the biological activity.
pred_r² (External validation r²)> 0.6Indicates good predictive ability for an external test set.

Computational Mechanistic Investigations

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. A common synthetic route involves the acylation of 4-(1-adamantyl)aniline (B176474) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the reaction pathway. acs.org This involves locating the transition state structure for the N-acetylation step and calculating the activation energy. By comparing the energies of the reactants, transition state, and products, the feasibility of the proposed mechanism can be assessed.

Structure Activity Relationship Sar Studies of N 4 1 Adamantyl Phenyl Acetamide Analogs

Systematic Investigation of Substituent Effects on Biological Activity

In the pursuit of developing inhibitors for Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy, a series of adamantane-based compounds have been synthesized and evaluated. nih.gov SAR analysis of these analogs revealed that an adamantane-containing indole (B1671886) derivative was a particularly potent inhibitor in Hep3B cell lines under hypoxic conditions. nih.gov This highlights the favorable contribution of combining the adamantyl and indole moieties.

Further studies on related structures, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, have provided more granular SAR data. The introduction of various substituents on the N-phenyl ring—including halogens (F, Cl, Br), methyl, trifluoromethyl, methoxy, cyano, and nitro groups—was systematically investigated. The findings indicated that, for this particular scaffold, substitutions on the N-phenyl ring were generally not beneficial for the desired biological activity.

Conversely, modifications to the linker between the phenyl ring and other functional groups have shown significant impacts on antiproliferative activity. In a series of 4-(1-adamantyl) phenylalkylamines, the nature of the heterocyclic amine and the length of the alkyl spacer were critical. For instance, piperazine-containing analogs were found to be more active than the corresponding piperidine (B6355638) derivative. researchgate.net This suggests the importance of the second nitrogen atom in the piperazine (B1678402) ring and its distance from the benzene (B151609) ring for pharmacological action. researchgate.net Specifically, a distance of three atoms (two carbons and the piperazine nitrogen) was identified as being favorable. researchgate.net

The following table summarizes the observed effects of various substituents on the biological activity of N-[4-(1-Adamantyl)phenyl]acetamide analogs and related compounds.

Compound Series Substitution Site Substituent(s) Observed Effect on Activity Reference
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamidesN-phenyl ringHalogen (F, Cl, Br), CH₃, CF₃, OCH₃, CN, NO₂Generally unhelpful or detrimental to activity.
4-(1-Adamantyl) phenylalkylaminesAmine HeterocyclePiperazine vs. PiperidinePiperazine analogs were more active than piperidine analogs. researchgate.net researchgate.net
4-(1-Adamantyl) phenylalkylaminesAlkyl Spacer Length2-atom vs. 3-atom linkerA 3-atom linker between the phenyl ring and nitrogen was associated with significant activity. researchgate.net researchgate.net
5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione derivativesN-Mannich bases1-substituted piperazinesSeveral N-Mannich bases displayed potent antibacterial activity. nih.gov nih.gov
4-(1-adamantyl) phenyl analogsCore StructureIndole derivativeAn adamantane-containing indole derivative was a potent HIF-1α inhibitor. nih.gov nih.gov

Molecular Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that helps to elucidate the link between the chemical structure of a compound and its biological activity. drugdesign.org This is achieved by correlating the activity with various calculated molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov

In the study of this compound analogs and related compounds, QSAR and molecular modeling have been employed when a direct relationship between physicochemical properties and activity was not immediately apparent from substituent changes alone. acs.org These methods help to identify the key molecular features responsible for the observed biological effects.

For some series of compounds, three-dimensional QSAR models have been constructed to analyze the structure-activity relationship in detail. These models can guide the further design of novel and more potent inhibitors. For example, studies have used molecular descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and the octanol-water partition coefficient (logP) to build predictive QSAR models. dergipark.org.tr

In one study on an adamantane (B196018) derivative, electrostatic potential maps and frontier orbital visualizations were used to understand molecular polarity and stability. researchgate.net Such analyses help identify the most reactive sites on the molecule for potential interactions with a biological target. The calculation of solvation free energy can also indicate the solubility of a compound in an aqueous medium, a factor that is crucial for biological activity since most bioorganic processes occur in water. researchgate.net

The general objective of QSAR is to develop mathematical models that can predict the properties of new, unsynthesized molecules, thereby accelerating the process of drug development. dergipark.org.tr By identifying which descriptors—be they electronic, hydrophobic, or steric—are most correlated with activity, researchers can rationally design new analogs with improved potency. dergipark.org.tr

Potential Applications of N 4 1 Adamantyl Phenyl Acetamide Scaffolds in Materials Science

Integration into Organic Electronic Materials and Molecular Circuitry

While direct application of N-[4-(1-Adamantyl)phenyl]acetamide in commercial organic electronics is not yet widespread, its structural components suggest significant potential. Adamantane (B196018) derivatives are increasingly explored for their role in creating materials with unique electronic and optical properties. semanticscholar.orgrsc.org The rigid, cage-like structure of adamantane can be functionalized to reduce molecular symmetry, a strategy used to engineer materials with desirable characteristics like ferroelectricity, which is crucial for data storage and sensors. rsc.org

The introduction of adamantane as a core for molecular glass resists has been shown to enhance solubility and film-forming ability, critical for high-resolution patterning in electron beam lithography. rsc.org Derivatives of adamantane containing amino groups have been proposed as potential molecular semiconductors. arxiv.org Furthermore, theoretical studies on related diaza-adamantane derivatives show that the adamantane cage and substituted phenyl groups directly influence the molecular orbital energies (HOMO-LUMO gap), which governs the electronic and optical properties of a material. ugm.ac.id

The this compound scaffold, therefore, represents a promising platform. The adamantane unit can serve as a robust, insulating anchor to control intermolecular spacing and prevent aggregation-induced quenching in luminescent materials, while the phenylacetamide portion provides a conjugated system that can be integrated into larger conductive or semi-conductive architectures. This modularity could allow for the precise tuning of electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and molecular-scale electronic components.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1459-50-3 sigmaaldrich.commolport.com
Molecular FormulaC18H23NO sigmaaldrich.commolport.com
Molecular Weight269.38 g/mol cymitquimica.com
IUPAC NameThis compound sigmaaldrich.com
Purity≥95% sigmaaldrich.comcymitquimica.com

Design of Functional Polymers and Composites

The incorporation of adamantane into polymer backbones or as pendant groups is a well-established strategy for enhancing material properties. wikipedia.org The bulky and rigid nature of the adamantane cage disrupts polymer chain packing, which can increase solubility while simultaneously raising the glass transition temperature (Tg) and improving thermal stability. usm.eduresearchgate.net

The this compound scaffold is an ideal monomer for creating high-performance functional polymers such as polyamides and polyimides. The synthesis of adamantane-containing diamines, often prepared through the alkylation of acetanilide (B955) followed by hydrolysis, serves as a direct precursor pathway for such polymers. rsc.org When these monomers are used in polycondensation reactions, the resulting polymers exhibit significantly improved properties. For instance, polyimides derived from adamantane-containing diamines show exceptionally high glass transition temperatures (285–440 °C) and excellent optical transparency, making them suitable for optoelectronic applications. rsc.org

The introduction of the adamantyl group can lead to:

Increased Glass Transition Temperature (Tg): The rigid structure restricts the mobility of polymer chains. usm.eduresearchgate.net

Enhanced Thermal Stability: The stable diamondoid cage resists thermal degradation. usm.edu

Improved Solubility: The bulky group prevents close packing, allowing solvents to penetrate more easily. usm.eduresearchgate.net

High Optical Transparency: Reduced crystallinity leads to materials with low light scattering. researchgate.netrsc.org

These adamantane-based polymers are also investigated as microporous organic polymers (MOPs), where the tetrahedral adamantane unit acts as a rigid, symmetrical "knot" to create materials with high specific surface areas for gas storage and separation. magtech.com.cn

Table 2: Impact of Adamantane Incorporation on Polymer Properties

Polymer TypeProperty Enhanced by AdamantaneObserved EffectReference
PolyimidesGlass Transition Temperature (Tg)Significantly increased to 285–440 °C rsc.org
PolyimidesOptical Transparency>80% transmittance at 400 nm rsc.org
MethacrylatesStiffness & TgLarge increase over unsubstituted polymer usm.eduresearchgate.net
Poly(ether ether ketones)Tg & Thermal PropertiesLarge increase over linear polymer usm.edu
Microporous Organic Polymers (MOPs)Porosity & StabilityCreates stable, high surface area networks magtech.com.cn

Role as Rigid Linkers in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The this compound scaffold is exceptionally well-suited for this purpose, acting as a "rigid linker" or "strut" in the design of complex architectures.

The adamantane core offers several advantages:

Rigidity and Defined Geometry: Unlike flexible aliphatic chains, the adamantane cage is conformationally locked, providing a predictable tetrahedral geometry for building three-dimensional networks. mdpi.comresearchgate.net This rigidity is essential for creating robust metal-organic frameworks (MOFs) and coordination polymers. researchgate.networktribe.com

Hydrophobicity: The non-polar hydrocarbon backbone can be used to create specific binding pockets or to drive self-assembly in aqueous environments. researchgate.net

The phenylacetamide portion of the molecule provides crucial sites for directional, non-covalent interactions. The N-H and C=O groups of the amide are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental in guiding the assembly of molecules into predictable one-, two-, or three-dimensional patterns. cambridge.org The phenyl ring can also participate in π-π stacking and C-H···π interactions, further stabilizing the resulting supramolecular structure. cambridge.orgoup.com

Therefore, the this compound scaffold can be used to construct a variety of supramolecular systems, including coordination polymers where the amide oxygen or phenyl ring coordinates with metal centers, and hydrogen-bonded networks where the amide groups form predictable chains and sheets. mdpi.comcambridge.org

Future Research Directions and Translational Perspectives for N 4 1 Adamantyl Phenyl Acetamide

Innovations in Synthetic Methodologies and Scalability

The synthesis of N-[4-(1-Adamantyl)phenyl]acetamide has been approached through several chemical reactions, with ongoing research focused on improving efficiency, yield, and environmental friendliness, which are crucial for scalability.

One established method involves the Friedel-Crafts alkylation of acetanilide (B955). In a typical procedure, acetanilide is reacted with 1-bromoadamantane (B121549) in the presence of a Lewis acid catalyst like zinc chloride. mdpi.com The mixture is heated for an extended period to facilitate the attachment of the adamantyl group to the phenyl ring. mdpi.com Another approach is the Ritter reaction, where adamantyl halides or adamantanol react with acetonitrile (B52724), often under acidic conditions. google.com

Recent efforts have focused on optimizing these processes for large-scale production. For instance, a one-pot synthesis from 1-bromoadamantane and acetylamide using sulfuric acid has been developed, which is considered more suitable for industrial application by reducing steps and potentially toxic reagents. ijpsr.com Another innovative method utilizes a molybdenum hexacarbonyl catalyst to react adamantane (B196018) with acetonitrile in bromotrichloromethane, demonstrating a novel catalytic approach to forming the desired amide. google.com

Future innovations will likely concentrate on:

Catalyst Development: Exploring more efficient and reusable catalysts to replace stoichiometric Lewis acids, thereby reducing waste and cost.

Flow Chemistry: Adapting current batch processes to continuous flow systems to enhance safety, control, and throughput for industrial-scale synthesis.

Greener Solvents: Replacing hazardous solvents like 1,1,2,2-tetrachloroethane (B165197) with more environmentally benign alternatives. mdpi.com

Direct C-H Adamantylation: Developing methods for the direct functionalization of the acetanilide C-H bond, which would represent a more atom-economical synthetic route.

Advanced Analog Design through Integrated Computational-Experimental Feedback Loops

The adamantane moiety serves as a versatile scaffold for generating extensive libraries of analogs with diverse pharmacological profiles. researchgate.net The integration of computational modeling with experimental synthesis and testing has become a cornerstone for accelerating the discovery of new, more potent, and selective compounds based on the this compound framework.

Researchers have synthesized and evaluated a wide range of analogs by modifying the core structure. These include:

Hydroxamic Acids: Functionalizing the molecule to create derivatives like 2-(4-(adamant-1-yl)phenyl)-N-hydroxyarylamides, which have shown promising anti-trypanosomal activity. researchgate.netresearchgate.net

Hydrazones and Carboxamides: C1-substituted adamantane hydrazones have exhibited significant trypanocidal activity and low cytotoxicity. researchgate.net

Heterocyclic Hybrids: Incorporating imidazolines, piperazines, and 1,2,4-triazoles has led to compounds with notable antiproliferative and antibacterial activities. researchgate.netmdpi.com

Computational tools are playing a pivotal role in this process. Docking poses and molecular dynamics simulations are used to predict the binding affinity of newly designed analogs with their biological targets. researchgate.net This computational insight helps prioritize which compounds to synthesize, creating an efficient feedback loop. For example, structure-activity relationship (SAR) studies on a series of 4-(1-adamantyl) phenyl analogs identified an indole (B1671886) derivative as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. nih.gov Future studies will focus on optimizing the linker between the adamantane core and other functional groups to enhance activity and selectivity. researchgate.net

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

While various biological activities have been reported for this compound and its analogs, a comprehensive understanding of their molecular mechanisms is still evolving. The lipophilic and sterically bulky adamantyl group is known to enhance the binding affinity of molecules to biological targets, a property that underpins much of its therapeutic potential. smolecule.commdpi.com

Key research findings on its mechanisms include:

Anticancer Activity: Analogs of this compound have been identified as potent inhibitors of HIF-1α. nih.gov HIF-1 is a transcription factor crucial for tumor survival under hypoxic conditions, and its inhibition can suppress tumor growth and angiogenesis. nih.gov The adamantane-containing indole derivative 20a was found to have an IC50 of 0.02 µM in Hep3B cells, highlighting its potential in cancer treatment. nih.gov

Antiviral Properties: Adamantane-based compounds, in general, have shown promise in inhibiting viral replication. ontosight.ai While the specific mechanism for this compound is not fully detailed in the provided context, the adamantane family, including drugs like amantadine (B194251), is known to interfere with viral ion channel proteins. ontosight.ai

Anti-trypanosomal Activity: Several derivatives have emerged as promising agents against Trypanosoma brucei, the parasite responsible for sleeping sickness. researchgate.net The phenylacetoxy hydrazone derivative, for example, showed high potency and selectivity. researchgate.netresearchgate.net The mechanism is thought to involve the molecule's ability to selectively bind to targets within the parasite. researchgate.net

Future research must employ advanced biochemical and cell-based assays, proteomics, and structural biology techniques to precisely identify the protein targets and signaling pathways modulated by these compounds.

Exploration of Emerging Therapeutic Areas and Materials Science Applications

The unique physicochemical properties of the adamantane cage open up possibilities for this compound and its derivatives beyond their current applications.

In therapeutics , the focus is expanding to new disease areas. The demonstrated antibacterial and fungicidal properties of some adamantane derivatives suggest potential applications in combating infectious diseases. mdpi.com The anti-trypanosomal activity points towards a role in developing treatments for neglected tropical diseases. researchgate.net Furthermore, given the history of adamantane derivatives in neurology (e.g., amantadine for Parkinson's disease), exploring the neuropharmacological profile of these compounds could be a fruitful avenue of research. ontosight.ai

In materials science , the rigid, stable, and well-defined three-dimensional structure of the adamantane unit makes it an attractive building block for novel materials. smolecule.comrsc.org Although research on this compound itself in this field is nascent, related adamantane compounds are being explored for:

Polymers: Incorporation into polymer backbones to enhance thermal stability, rigidity, and optical properties.

Liquid Crystals: Use as a core unit in the design of liquid crystalline materials.

Nanomaterials: Serving as molecular scaffolds for the construction of precisely defined nanoscale architectures. rsc.org

The exploration of adamantane-type clusters for applications in semiconductors and other advanced materials suggests a broad potential for compounds like this compound as functional components in next-generation materials. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[4-(1-Adamantyl)phenyl]acetamide, and what analytical techniques ensure its purity?

Answer:
Synthesis typically involves two key steps:

Adamantylation : Friedel-Crafts alkylation or direct coupling of 1-adamantyl groups to a phenyl ring precursor.

Acetylation : Reaction of the intermediate 4-(1-adamantyl)aniline with acetic anhydride or acetyl chloride under reflux conditions.
Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or silica-gel column chromatography. Analytical validation includes:

  • 1H/13C NMR : To confirm the presence of adamantyl protons (δ ~1.6–2.2 ppm) and acetamide carbonyl (δ ~168–170 ppm).
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 298.2).
  • FT-IR : Identification of amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

Advanced: How does the adamantyl substituent influence the compound’s efficacy in uranyl nitrate precipitation compared to non-adamantyl analogs?

Answer:
The adamantyl group enhances hydrophobic interactions and steric stabilization , enabling selective uranyl (UO₂²⁺) complexation in nitric acid. Key findings:

  • Precipitation Efficiency : At 3M HNO₃, >90% uranyl precipitation is achieved, compared to <50% for non-adamantyl analogs.
  • Mechanism : Adamantyl’s rigidity promotes ligand preorganization, optimizing coordination with UO₂²⁺ via the acetamide carbonyl and phenyl π-system.
  • Experimental Design : Vary HNO₃ concentration (1–5M) and monitor precipitate mass. Characterization via XRD confirms hexagonal uranyl-adamantyl acetamide complexes .

Table 1 : Precipitation efficiency of this compound in HNO₃

HNO₃ (M)Uranyl Precipitation (%)Plutonyl Precipitation (%)
39285
57865

Basic: What structural features of N-phenylacetamide derivatives correlate with pharmacological activity?

Answer:
Key substituent effects include:

  • Sulfonamide Groups : Improve analgesic activity (e.g., compound 35 , ED₅₀ = 10.2 mg/kg) by enhancing blood-brain barrier penetration.
  • Piperazinyl Moieties : Increase anti-hypernociceptive effects (e.g., compound 37 , ED₅₀ = 7.8 mg/kg) via σ-receptor modulation.
    Methodological Approach :
  • Use rodent inflammatory pain models (e.g., carrageenan-induced hyperalgesia).
  • Compare ED₅₀ values and receptor binding assays (e.g., radioligand displacement studies) .

Table 2 : Pharmacological activity of N-phenylacetamide derivatives

CompoundSubstituentActivity (ED₅₀, mg/kg)
354-Methylpiperazinyl10.2 (Analgesic)
36N,N-Diethylsulfamoyl8.5 (Anti-hypernociceptive)
37Piperazin-1-ylsulfonyl7.8 (Anti-hypernociceptive)

Advanced: How can spectroscopic methods resolve contradictions in reported coordination modes of this compound with actinides?

Answer:
Conflicting reports on uranyl coordination (monodentate vs. bidentate) are addressed via:

X-ray Diffraction (XRD) : Resolves bond distances (e.g., U-Oamide = 2.35 Å vs. U-Ocarbonyl = 2.12 Å).

EXAFS : Quantifies coordination numbers (e.g., 5-coordinate vs. 6-coordinate geometry).

FT-IR : Shifts in ν(C=O) from 1680 cm⁻¹ (free ligand) to 1600 cm⁻¹ (metal-bound) confirm carbonyl participation.
Case Study : Adamantyl derivatives show bidentate binding in 3M HNO₃ but monodentate in 5M, attributed to proton competition .

Basic: How do researchers address discrepancies in bioactivity data for adamantyl-containing acetamides?

Answer:
Contradictions arise from variations in:

  • Assay Conditions : Dose (e.g., 10–100 mg/kg), animal strain (Sprague-Dawley vs. Wistar rats).
  • Structural Analogues : Position of adamantyl (para vs. meta) alters LogP (e.g., 3.8 vs. 3.2).
    Resolution Strategies :
  • Meta-analysis of IC₅₀ values across studies.
  • Standardize protocols (e.g., OECD Guidelines 420/423) for acute toxicity testing .

Advanced: What computational approaches predict the pharmacokinetic behavior of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration, leveraging adamantyl’s hydrophobicity (LogP = 4.1).
  • Docking Studies : Identify binding poses with COX-2 or σ-1 receptors.
  • ADMET Prediction : Tools like SwissADME estimate high plasma protein binding (>90%) and hepatic metabolism via CYP3A4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.